N-(4-(4-Chlorophenoxy)phenyl)formamide
Description
N-(4-(4-Chlorophenoxy)phenyl)formamide is a formamide derivative characterized by a central formylamine group (-NHCHO) attached to a biphenyl scaffold substituted with a 4-chlorophenoxy moiety. The chlorophenoxy group imparts distinct electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. The synthesis of such compounds often involves palladium-mediated cross-coupling or direct formylation of aromatic amines .
Properties
CAS No. |
51489-62-4 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]formamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-1-5-12(6-2-10)17-13-7-3-11(4-8-13)15-9-16/h1-9H,(H,15,16) |
InChI Key |
NZIXNFSLKVEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
N-Formylation Using Formic Acid
One effective method for synthesizing this compound involves the use of formic acid as a reagent. This process typically employs zeolite catalysts to enhance yield and efficiency.
- Catalyst : H-Zeolite A
- Reaction Conditions :
- Reactants: 4-chloroaniline (1 mmol) and aqueous formic acid (1.2 mmol)
- Catalyst Amount: 0.05 g of H-Zeolite A
- Conditions: Solvent-free at room temperature
- Yield : The isolated yield was reported at approximately 95% for multiple runs.
Table 1: Yield Comparison Using H-Zeolite A
| Run | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 95 |
| 3 | 93 |
| 4 | 90 |
This method demonstrates high catalytic efficiency and recyclability of the H-Zeolite A catalyst over several cycles.
Solvent-Free N-Formylation
Another approach utilizes solvent-free conditions that enhance the reaction rate and minimize environmental impact.
- Reagents :
- Aromatic amines (including derivatives of chlorophenol)
- Conditions :
- Time: Ranges from minutes to hours depending on the substrate
- Efficiency : Yields can reach up to 97% under optimized conditions.
Table 2: Summary of Reaction Times and Yields
| Amines | Time (min) | Yield (%) |
|---|---|---|
| Aniline | 5 | 93 |
| p-Chloroaniline | 15 | 92 |
| p-Bromoaniline | 40 | 92 |
This method highlights the versatility of using various amines while maintaining high yields.
Advanced Catalytic Methods
Use of Inorganic Bases
Recent studies have explored the use of inorganic bases in combination with formic acid for enhanced synthesis efficiency.
- Base : Sodium hydroxide or potassium hydroxide
- Reaction Conditions :
- Temperature: Between 40°C to 160°C
- Time: From 1 to 24 hours
- Yield : Reported yields can be as high as 88% with simple operational steps.
This method simplifies the purification process by isolating the product through crystallization rather than complex extraction techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Chlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-(4-Chlorophenoxy)phenyl)formamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant biological activities, including:
- Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium .
- Antitumor Activity : Recent investigations have highlighted the potential of derivatives in cancer therapy. For example, rafoxanide, a compound related to this compound, has shown efficacy in treating multiple myeloma and other aggressive cancers by promoting apoptosis and autophagy in cancer cells .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Synthesis : this compound can be utilized as a monomer or additive in polymer formulations, enhancing mechanical properties and thermal stability.
- Coatings and Adhesives : Its chemical structure allows for the development of coatings that require specific adhesion properties and resistance to environmental degradation.
Data Tables
| Application Area | Example Compounds/Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents (e.g., derivatives of formamide) | Effective against resistant bacterial strains |
| Antitumor agents (e.g., rafoxanide derivatives) | Induces apoptosis in various cancer cell lines | |
| Material Science | Polymer additives | Improves mechanical strength |
| Coatings | Enhances durability and resistance to wear |
Case Study 1: Antimicrobial Efficacy
A study conducted by Vinsova et al. (2004) evaluated the antimicrobial activity of this compound derivatives against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Antitumor Activity
Research published by Hu et al. (2023) explored the effects of rafoxanide on non-small cell lung cancer cells. The study found that treatment with rafoxanide led to a marked decrease in cell proliferation and induced cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-(4-Chlorophenoxy)phenyl)formamide with structurally related formamides and acetamides, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Substituent Effects on Physicochemical Properties
¹Inferred from analogous N-(4-Chlorophenyl)formamide, which shows ordered crystallinity under thermal stress .
- Electron-Withdrawing vs. Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups increase electron density, but the latter’s steric bulk may hinder reactivity, as seen in the low hydrogenation yield of N-(4-(dimethylamino)phenyl)formamide .
Hydrogenation Reactivity
- N-(4-(dimethylamino)phenyl)formamide shows minimal reactivity under hydrogenation conditions (<1% yield), likely due to steric hindrance from the dimethylamino group or deactivation of the catalyst . In contrast, the target compound’s chlorophenoxy group may offer a balance between electronic activation and steric accessibility.
Q & A
Q. What are the optimal synthetic routes for N-(4-(4-chlorophenoxy)phenyl)formamide, and how are the products characterized?
Methodological Answer: The compound can be synthesized via condensation of 4-(4-chlorophenoxy)aniline with formic acid derivatives. A typical approach involves refluxing the amine with formic acid or ethyl formate in ethanol, using piperidine as a catalyst to facilitate the reaction . Post-synthesis, characterization employs:
- IR Spectroscopy : To confirm the presence of formamide C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.5 ppm), formamide NH (δ ~8.5 ppm), and the formyl CH (δ ~8.1 ppm) .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, intramolecular N-H···O interactions stabilize the planar formamide group, while intermolecular C-H···O bonds contribute to layered structures .
- Solid-State NMR : Differentiates polymorphic forms by analyzing chemical shift anisotropy, particularly useful if thermal phase transitions are observed .
- High-Resolution MS : Confirms molecular formula accuracy, especially when isotopic patterns (e.g., Cl⁻³⁵/Cl⁻³⁷) are present .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural analysis?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to resolve thermal motion artifacts. For disordered regions, apply PART instructions to model alternate conformations .
- Twinned Data Handling : If twinning is suspected (e.g., from non-integer Rint values), employ TWIN/BASF commands in SHELXL. Validate with the Hooft parameter (|Y| > 0.3 indicates reliable refinement) .
- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to verify bond lengths and angles .
Q. What computational methods are recommended for modeling electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or ethanol) using OPLS-AA force fields to study conformational stability .
- Docking Studies : If bioactivity is hypothesized, dock the compound into receptor pockets (e.g., using AutoDock Vina) to assess binding affinity, leveraging its chlorophenoxy moiety for hydrophobic interactions .
Q. How can thermal analysis resolve polymorphic transitions in this compound?
Methodological Answer:
- DSC/TGA : Identify endothermic peaks (e.g., ~80–100°C) corresponding to phase transitions. Compare with variable-temperature XRD to correlate thermal events with structural changes .
- Hot-Stage Microscopy : Visualize recrystallization dynamics during heating-cooling cycles. Polymorphs often exhibit distinct birefringence patterns .
- Synchrotron XRD : Capture high-speed diffraction data during heating to track lattice parameter changes in real time .
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Hybrid NMR-Crystallography : Combine solid-state NMR (e.g., ¹³C CP/MAS) with powder XRD to cross-validate hydrogen-bonding networks and torsion angles .
- Isotopic Labeling : Synthesize ¹⁵N- or ¹³C-labeled analogs to simplify NMR assignment and confirm connectivity .
- Dynamic NMR : For flexible moieties (e.g., formyl group), analyze variable-temperature ¹H NMR to quantify rotational barriers (e.g., ΔG‡ ~50–60 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
